4-(Difluoromethyl)piperidine-1-carbonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 4-(Difluoromethyl)piperidine-1-carbonyl chloride typically involves the reaction of piperidine derivatives with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethylating reagents such as difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .
Chemical Reactions Analysis
4-(Difluoromethyl)piperidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can also be used in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine would yield a corresponding amide derivative .
Scientific Research Applications
4-(Difluoromethyl)piperidine-1-carbonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)piperidine-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-(Difluoromethyl)piperidine-1-carbonyl chloride can be compared with other fluorinated piperidine derivatives, such as:
4-(Trifluoromethyl)piperidine-1-carbonyl chloride: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can result in different reactivity and stability profiles.
4-(Fluoromethyl)piperidine-1-carbonyl chloride: This compound has a single fluorine atom in the methyl group, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a wide range of applications in various fields .
Properties
IUPAC Name |
4-(difluoromethyl)piperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO/c8-7(12)11-3-1-5(2-4-11)6(9)10/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJQRNOQXRUXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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